

Application Note: Determination of Sulfaquinoxaline in Animal Feed using HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfaquinoxaline**

Cat. No.: **B1682707**

[Get Quote](#)

Introduction

Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.^[1] Its presence in animal feed is regulated to ensure food safety and prevent the development of antibiotic resistance. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **sulfaquinoxaline** in various animal feed matrices. The method is suitable for routine quality control and regulatory compliance monitoring.

Principle

This method involves the extraction of **sulfaquinoxaline** from the feed sample using an acetonitrile-water solution, followed by centrifugation to separate the solid matrix. The resulting extract is then filtered and directly analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of **sulfaquinoxaline** in the sample to that of a certified reference standard.

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

- Chemicals: **Sulfaquinoxaline** analytical standard ($\geq 95\%$ purity)[2][3], Potassium dihydrogen phosphate, Phosphoric acid, 0.01 N Sodium Hydroxide.
- Solid Phase Extraction (SPE) Cartridges (Optional, for cleanup): C18 or Plexa PCX cartridges can be used if significant matrix interference is observed.[4]
- Filters: 0.45 μm or 0.5 μm syringe filters.[5][6]

Standard Preparation

- Stock Standard Solution (0.1 mg/mL): Accurately weigh 25 mg of **sulfaquinoxaline** reference standard and transfer it to a 250 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[5] This solution should be stored in a brown flask to protect it from light.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 $\mu\text{g}/\text{mL}$ to 10 $\mu\text{g}/\text{mL}$. These solutions are used to construct the calibration curve.

Sample Preparation

- Homogenization: Grind the animal feed sample to a fine, uniform powder.
- Extraction: Accurately weigh 10 g of the homogenized feed sample into a suitable container. Add 100 mL of an acetonitrile-water (4:1, v/v) solution.[5]
- Shaking: Stir or shake the mixture for 30 minutes to ensure thorough extraction.[5]
- Centrifugation: Centrifuge the extract at 1,500 $\times g$ for 5 minutes to pellet the solid particles.[5]
- Filtration: Filter the supernatant through a 0.5 μm membrane filter into an HPLC vial.[5]

HPLC-UV Analysis

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Data Acquisition: A suitable chromatography data acquisition and processing software.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition 1	Condition 2
Column	Shodex C18-5B (4.6 x 250 mm, 5 µm) or equivalent[5]	ZIC-HILIC (4.6 x 250 mm, 5 µm)[7][8]
Mobile Phase	Phosphate buffer-acetonitrile (7:3, v/v)[5]	0.2 M Ammonium acetate and acetonitrile (15:85, v/v), pH 5.7[7][8]
Flow Rate	1.0 mL/min[5]	0.5 mL/min[7][8]
Injection Volume	20 µL	20 µL
Column Temperature	40°C[5]	Ambient
UV Detection	240 nm[5]	263 nm[7][8]

Note: The mobile phase for Condition 1 is prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1 L of water and adjusting the pH to 3.2-3.4 with phosphoric acid.[5]

Quantification

Construct a calibration curve by plotting the peak area of the **sulfaquinoxaline** standards against their corresponding concentrations. Determine the concentration of **sulfaquinoxaline** in the sample extract from the calibration curve using linear regression. The final concentration in the feed sample is calculated by taking into account the initial sample weight and extraction volume.

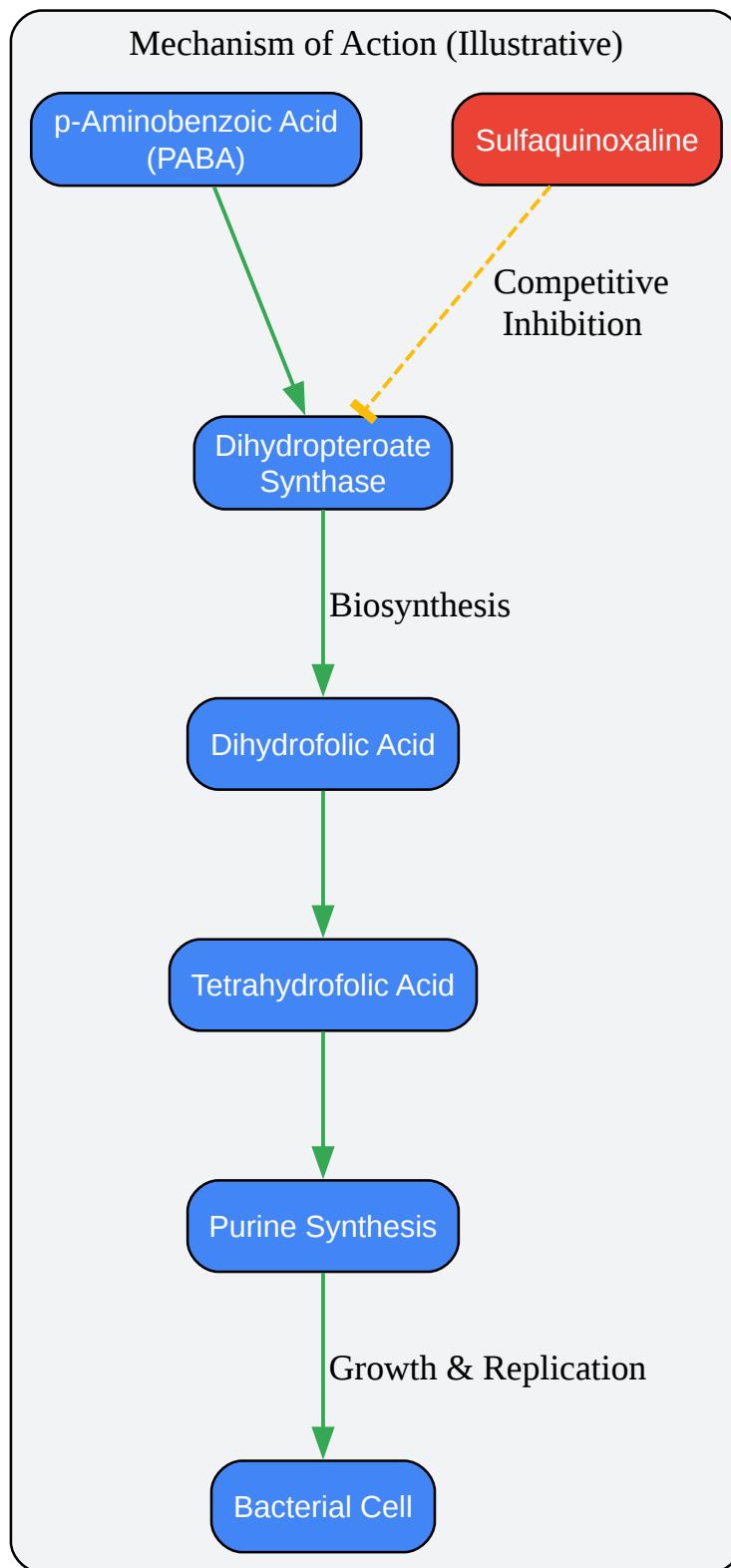
Method Validation Data

The following tables summarize typical performance characteristics of HPLC-UV methods for **sulfaquinoxaline** analysis in animal feed.


Table 2: Recovery and Precision Data[5]

Feed Matrix	Spiked Concentration (mg/kg)	Number of Repeats	Recovery Rate (%)	Repeatability (RSD, %)
Starting Chick (mash)	30-120	3	96.9-97.7	1.5
Growing Chick (mash)	30-120	3	96.8-98.7	1.5
Broiler (mash)	30-120	3	96.4-97.9	1.8
Growing Chick (pellet)	30-120	3	103.0-108.2	2.3

Table 3: Limits of Detection (LOD) and Quantification (LOQ)[\[4\]](#)


Parameter	Value (µg/kg)
Limit of Detection (LOD)	74 - 265
Limit of Quantification (LOQ)	265 - 868

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for **Sulfaquinoxaline** Analysis in Feed.

Signaling Pathway Diagram (Illustrative)

[Click to download full resolution via product page](#)

Caption: **Sulfaquinoxaline's Competitive Inhibition Mechanism.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online.](#)

References

- 1. hpc-standards.com [hpc-standards.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Sulfaquinoxaline – CRM LABSTANDARD [crmlabstandard.com]
- 4. Development and validation of an LC-UV method for the determination of sulfonamides in animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. famic.go.jp [famic.go.jp]
- 6. dspace.alquds.edu [dspace.alquds.edu]
- 7. scispace.com [scispace.com]
- 8. Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Determination of Sulfaquinoxaline in Animal Feed using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682707#sulfaquinoxaline-hplc-uv-method-for-feed-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com